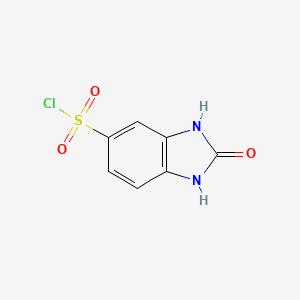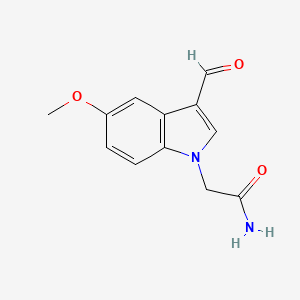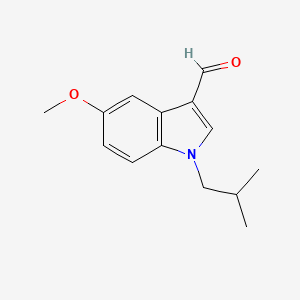
3-甲氧基-4-吡咯-1-基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-pyrrol-1-yl-phenylamine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4-pyrrol-1-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-pyrrol-1-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌性能
Hublikar 等人 (2019) 的一项研究重点合成新型吡咯查耳酮衍生物,突出了它们的显着抗菌性能。合成的化合物,特别是那些带有甲氧基的化合物,显示出显着的抗菌和抗真菌活性,这归因于其结构中杂环的存在。该研究表明这些衍生物是开发新型抗菌剂的宝贵模板 (Hublikar 等人, 2019).
合成方法
Sarantou & Varvounis (2022) 讨论了 1-[2-(1H-吡咯-2-羰基)苯基]-3-(4-甲氧基苯基)脲的合成,探索了不同的方法,并通过一步合成工艺实现了最佳产率。这突出了吡咯衍生物在各种合成方法中的多功能性和潜力 (Sarantou & Varvounis, 2022).
抗癌潜力
Lan 等人 (2013, 2014) 合成了一系列新型吡咯衍生物,显示出作为抗癌剂的潜力。他们的体外研究表明,这些化合物对癌细胞的抗增殖活性与紫杉醇相似,但对正常细胞影响很小,表明具有选择性治疗功效。这一发现表明吡咯衍生物在癌症治疗中的潜力,强调了构效关系分析的重要性 (Lan 等人, 2013) (Lan 等人, 2014).
绿色化学
Kumar 等人 (2017) 开发了一种高效且无金属的方法来合成多取代吡咯衍生物。他们利用表面活性剂在水性介质中进行分子间环加成反应,展示了一种创建这些化合物的环保方法 (Kumar 等人, 2017).
安全和危害
作用机制
Biochemical Pathways
The biochemical pathways affected by 3-Methoxy-4-pyrrol-1-yl-phenylamine are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Methoxy-4-pyrrol-1-yl-phenylamine is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
生化分析
Biochemical Properties
3-Methoxy-4-pyrrol-1-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteins involved in cell signaling pathways, influencing their activity and function. The nature of these interactions often involves binding to specific sites on the proteins, leading to changes in their conformation and activity .
Cellular Effects
The effects of 3-Methoxy-4-pyrrol-1-yl-phenylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-pyrrol-1-yl-phenylamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-pyrrol-1-yl-phenylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-pyrrol-1-yl-phenylamine vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
3-Methoxy-4-pyrrol-1-yl-phenylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes are essential for its clearance from the body and can impact its overall biochemical activity .
Transport and Distribution
The transport and distribution of 3-Methoxy-4-pyrrol-1-yl-phenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-pyrrol-1-yl-phenylamine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects. For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can impact metabolic processes .
属性
IUPAC Name |
3-methoxy-4-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCTSCRGHBJBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390358 |
Source


|
| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-70-6 |
Source


|
| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)



![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)



![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
